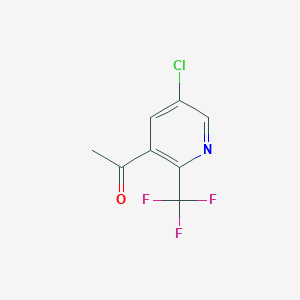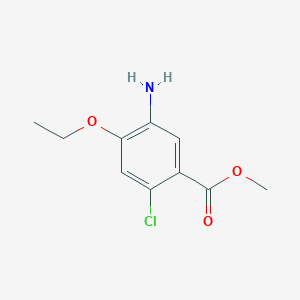![molecular formula C10H15BF4N6O B13009246 1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate](/img/structure/B13009246.png)
1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate is a chemical compound known for its application in peptide synthesis. It is a coupling agent that enhances the efficiency of peptide bond formation while minimizing racemization .
Preparation Methods
The synthesis of 1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate involves the reaction of dimethylamine with 1H-[1,2,3]triazolo[4,5-b]pyridine 3-oxide in the presence of tetrafluoroboric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial production methods involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and efficiency. The compound is usually stored at low temperatures (2-8°C) to preserve its stability .
Chemical Reactions Analysis
1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various chemical processes.
Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Coupling Reactions: It is primarily used in peptide coupling reactions, where it facilitates the formation of peptide bonds between amino acids.
Common reagents used in these reactions include dimethylamine, tetrafluoroboric acid, and various solvents like dimethylformamide (DMF). The major products formed from these reactions are peptides with high coupling efficiency and low racemization .
Scientific Research Applications
1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate involves the activation of carboxyl groups in amino acids, facilitating the formation of peptide bonds. The compound acts as a coupling agent, forming an intermediate complex with the carboxyl group, which then reacts with the amino group of another amino acid to form a peptide bond. This process is highly efficient and minimizes racemization .
Comparison with Similar Compounds
1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate is compared with other similar compounds such as:
1-[(Dimethylamino)(morpholino)methylene]-1H-[1,2,3]triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate: This compound also acts as a peptide coupling agent but has different efficiency and racemization properties.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate: Known for its use in peptide synthesis, it has similar applications but may differ in reaction conditions and efficiency.
The uniqueness of this compound lies in its high coupling efficiency and low racemization, making it a preferred choice in peptide synthesis .
Properties
Molecular Formula |
C10H15BF4N6O |
|---|---|
Molecular Weight |
322.07 g/mol |
IUPAC Name |
[dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;tetrafluoroborate |
InChI |
InChI=1S/C10H15N6O.BF4/c1-13(2)10(14(3)4)15-8-6-5-7-11-9(8)16(17)12-15;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1 |
InChI Key |
ZGUAEWZKPLPUMC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)N1C2=C(N=CC=C2)[N+](=N1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


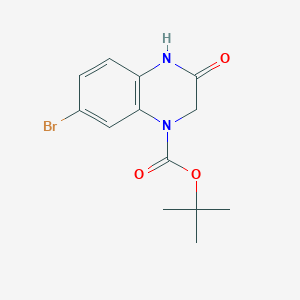
![3-Fluoroimidazo[1,2-b]pyridazine-6-carboxylicacid](/img/structure/B13009168.png)
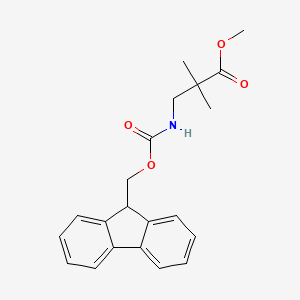
![Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13009177.png)
![7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009183.png)

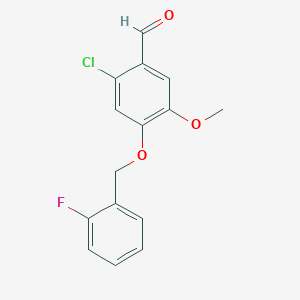

![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009222.png)


